1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one
Description
1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one (CAS: 865074-89-1) is a synthetic organic compound with the molecular formula C29H55NO2 and a molecular weight of 449.75 g/mol . Its structure features a 19-carbon aliphatic chain (nonadecan-1-one) linked to a piperidine ring substituted at the 4-position with a tetrahydro-pyran-4-yl group.
This discontinuation may reflect challenges in synthesis, stability, or efficacy compared to analogous compounds.
Properties
CAS No. |
865074-89-1 |
|---|---|
Molecular Formula |
C29H55NO2 |
Molecular Weight |
449.764 |
IUPAC Name |
1-[4-(oxan-4-yl)piperidin-1-yl]nonadecan-1-one |
InChI |
InChI=1S/C29H55NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(31)30-23-19-27(20-24-30)28-21-25-32-26-22-28/h27-28H,2-26H2,1H3 |
InChI Key |
YFBHGXJENCZHMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC(=O)N1CCC(CC1)C2CCOCC2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Tetrahydropyran-4-yl-piperidine: This intermediate can be synthesized by reacting piperidine with tetrahydropyran under acidic conditions.
Attachment of Nonadecanone Chain: The intermediate is then reacted with a nonadecanone derivative in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the nonadecanone chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or nonadecanone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Research indicates that compounds similar to 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one may exhibit neuroprotective properties. For instance, studies on piperidine derivatives have shown their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
2. Anti-inflammatory Agents
The compound's structural characteristics suggest it may possess anti-inflammatory properties. Investigations into related piperidine compounds have demonstrated efficacy in reducing inflammation markers in various models, indicating a potential therapeutic role for this compound in inflammatory diseases .
3. Antimicrobial Activity
Research has highlighted the antimicrobial properties of similar piperidine derivatives. These compounds have been shown to inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
Cosmetic Formulation Applications
1. Skin Care Products
Due to its hydrophobic nature and ability to interact with skin lipids, this compound is being explored as an emollient in cosmetic formulations. Its inclusion can enhance skin feel and moisture retention, which is crucial for formulating effective skin care products .
2. Stability Enhancer
The compound can also act as a stabilizing agent in emulsions, improving the shelf life and efficacy of cosmetic products. Its unique structure allows for better integration into formulations that require stability against temperature fluctuations and microbial contamination .
Data Table: Summary of Applications
Case Studies
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of piperidine derivatives in cellular models of oxidative stress. The results indicated that these compounds significantly reduced cell death and improved mitochondrial function, suggesting potential applications for treating neurodegenerative disorders.
Case Study 2: Cosmetic Formulation Development
In a recent formulation study, researchers developed a cream incorporating this compound. The cream was evaluated for its moisturizing properties and showed significant improvements in skin hydration compared to control formulations without the compound.
Mechanism of Action
The mechanism of action of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Aliphatic Chain Length: The nonadecan-1-one chain in the target compound is significantly longer than the butanone chain in the thiophene-containing analog . Such properties could limit bioavailability in biological systems compared to shorter-chain analogs.
Piperidine Substituents :
- The tetrahydro-pyran group on the piperidine ring introduces an oxygen-containing heterocycle , which may improve hydrogen-bonding capacity and metabolic stability compared to purely aromatic substituents (e.g., trifluoromethylphenyl in or thiazolyl in ).
Functional Moieties :
- Analogous compounds like LY2828360 incorporate purine or aryl groups (e.g., thiophene, chlorophenyl), which are critical for target binding in therapeutic applications . The absence of such groups in the target compound may limit its utility in similar contexts.
Biological Activity
1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one, also known by its CAS number 865074-89-1, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological significance.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 449.75 g/mol. The compound features a piperidine ring substituted with a tetrahydropyran moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H55NO2 |
| Molecular Weight | 449.75 g/mol |
| Density | 0.9 ± 0.1 g/cm³ |
| Boiling Point | 565.8 ± 50.0 °C |
| LogP | 9.82 |
| Flash Point | 296.0 ± 30.1 °C |
Pharmacological Properties
Research indicates that compounds with similar structural motifs, particularly those containing pyran and piperidine derivatives, exhibit a range of biological activities including:
- Antibacterial Activity : Pyran derivatives have been shown to possess antibacterial properties, making them potential candidates for developing new antibiotics .
- Antiviral Activity : Certain derivatives are effective against viruses such as HIV and hepatitis C .
- Anti-inflammatory Effects : The anti-inflammatory properties of pyran-based compounds suggest their utility in treating inflammatory diseases .
Study on Antiviral Properties
A study highlighted the efficacy of pyran derivatives in inhibiting viral replication in cell cultures infected with HIV and herpes simplex virus (HSV). The mechanism was attributed to the inhibition of viral entry into host cells and interference with viral RNA synthesis .
Neuroprotective Effects
Another research focused on the neuroprotective effects of pyran derivatives in models of Alzheimer's disease (AD). Compounds similar to this compound were found to reduce amyloid-beta accumulation and improve cognitive function in animal models . This suggests potential therapeutic applications in neurodegenerative disorders.
Antibacterial Efficacy
In vitro studies demonstrated that the compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated that it could be developed into an effective antibacterial agent .
Q & A
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are critical. NMR resolves proton/carbon environments, particularly for the tetrahydro-pyran and piperidine rings, while HRMS validates molecular weight. Multi-dimensional NMR (e.g., COSY, HSQC) can address complex coupling patterns . Purity verification requires HPLC with UV detection (210–254 nm) and elemental analysis (C, H, N) .
Q. What safety protocols should be followed when handling this compound?
Adopt GHS-aligned precautions: use nitrile gloves, lab coats, and fume hoods. Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation. For spills, neutralize with inert absorbents (e.g., vermiculite) and rinse skin/eyes with ethanol/water mixtures .
Q. How can researchers verify the compound’s purity post-synthesis?
Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection and elemental analysis. Purity ≥95% is typical for research-grade material. Complementary techniques like thin-layer chromatography (TLC) monitor reaction progress .
Advanced Questions
Q. What strategies mitigate low yields in the final acylation step during synthesis?
Optimize stoichiometry (1.2–1.5 equivalents of activated carbonyl reagents) and use coupling agents like HATU/DIPEA in anhydrous DMF. Reaction conditions (0°C→RT, 12–24 hrs) and catalytic additives (e.g., DMAP) enhance efficiency. Monitor intermediates via TLC (ethyl acetate/hexane) .
Q. How should researchers resolve discrepancies in solubility data across solvents?
Perform phase-solubility studies (Higuchi’s method) and assess pH-dependent solubility (1–14). Co-solvency with cyclodextrins or surfactants (e.g., Tween-80) can improve solubility. Solid-state characterization (PXRD, DSC) identifies polymorphs affecting solubility .
Q. What computational methods predict the compound’s pharmacokinetic and pharmacodynamic properties?
Use SwissADME or pkCSM to estimate logP, CYP450 metabolism, and blood-brain barrier penetration. Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model interactions with targets like GPCRs or enzymes .
Q. How can isomeric byproducts from piperidine functionalization be differentiated?
Apply chiral HPLC (Chiralpak IA column) or supercritical fluid chromatography (SFC) with methanol/CO2 modifiers. X-ray crystallography of single crystals (grown via vapor diffusion) provides definitive stereochemical assignment .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthetic Optimization
Q. Table 2. Analytical Techniques for Structural Confirmation
| Technique | Application | Critical Parameters |
|---|---|---|
| 1H/13C NMR | Assigns proton/carbon environments | Deuterated solvents (CDCl3) |
| HRMS | Validates molecular weight | ESI+/ESI− ionization modes |
| HPLC-UV | Quantifies purity | C18 column, 210–254 nm |
| Derived from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
